6-(Diisopropylamino)pyridazin-3-ol
Overview
Description
6-(Diisopropylamino)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which include 6-(diisopropylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological activities .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
6-(Diisopropylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation and lipid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in lipid metabolism and oxidative stress response . Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may affect its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and oxidative phosphorylation. It interacts with enzymes such as cytochrome P450 and ATP synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular energy production and lipid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHPPFCQRBVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NNC(=O)C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.